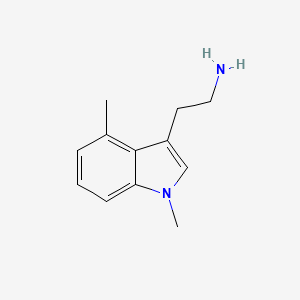

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(1,4-dimethylindol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-3-5-11-12(9)10(6-7-13)8-14(11)2/h3-5,8H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBKPIHKDMGYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2CCN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-57-0 | |

| Record name | 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 1,4-dimethylindole with ethylamine under specific conditions. The process may include steps such as alkylation, reduction, and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine has been investigated for its potential therapeutic effects in treating various disorders. The compound has shown promise in the development of drugs targeting:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its efficacy against human tumor cells with promising GI50 values .

- Antiviral Properties: The compound has been explored for its antiviral activity, particularly against RNA viruses. It acts by inhibiting viral replication through interaction with viral proteins .

The biological activity of this compound is attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors: Similar compounds have shown activity at serotonin receptors (5-HT2A), which are implicated in mood regulation and other neurological functions .

- Anti-inflammatory Effects: Studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex indole derivatives. It has been utilized in:

- Multi-component Reactions: The compound can participate in Ugi reactions and other multicomponent reactions to yield diverse chemical entities .

- Synthesis of Novel Compounds: Researchers have successfully synthesized novel derivatives with enhanced biological activities by modifying the indole structure .

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), various derivatives of this compound were screened against a panel of cancer cell lines. The results indicated significant growth inhibition rates, with some compounds achieving mean GI50 values below 20 μM, suggesting strong anticancer potential .

Case Study 2: Antiviral Research

A recent investigation focusing on the antiviral properties of this compound revealed that it effectively inhibited the replication of specific RNA viruses. The mechanism was linked to the disruption of viral protein synthesis, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dimethyl substitution at positions 1 and 4 distinguishes this compound from other indole-based ethanamines. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | References |

|---|---|---|---|---|---|

| 2-(1,4-Dimethyl-1H-indol-3-yl)ethan-1-amine | 1,4-dimethylindole | C₁₂H₁₆N₂ | 188.27* | Hypothesized MAO-B/NRF2 modulation | [3], [7] |

| 1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine | 1,5-dimethylindole | C₁₂H₁₆N₂ | 188.27* | Structural isomer; limited data | [5] |

| 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl | 6-methoxyindole | C₁₁H₁₅ClN₂O | 232.71 | Serotonin analog; research use | [16] |

| N,N-Dimethyl-2-(1-methylindol-3-yl)ethan-1-amine | 1-methylindole, N,N-dimethyl | C₁₃H₁₈N₂ | 202.30 | Psychoactive properties (DMT analog) | [7] |

| 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | 4-fluoroindole | C₁₀H₁₁FN₂ | 178.21 | Unreported bioactivity | [15] |

*Calculated based on atomic composition.

Key Observations :

- Functional Groups : Methoxy (e.g., 6-methoxy) or halogen (e.g., 4-fluoro) substitutions alter electronic properties and binding affinity to targets like serotonin receptors .

- N-Alkylation : N,N-Dimethylation (e.g., in ) increases basicity and may enhance CNS activity, as seen in psychedelic tryptamines like DMT derivatives .

Monoamine Oxidase (MAO) Inhibition

- Analog : 2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine (MW 204.27) shares structural similarity with serotonin and may exhibit MAO-B selectivity, though specific IC₅₀ values are unreported .

Psychoactive Properties

- N,N-Dimethyl Derivatives : The compound in , N,N-dimethyl-2-(1-methylindol-3-yl)ethan-1-amine, is synthesized via reductive amination and is hypothesized to exhibit psychoplastogenic effects akin to DMT, though safety and efficacy data remain unpublished .

- Halogenated Analogs: 4-Fluoro substitution () may reduce metabolic degradation compared to non-halogenated analogs, a common strategy in drug design .

Biological Activity

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, also known as N,N-Dimethyltryptamine (N,N-DMT), is a compound belonging to the indole family. Its structure features an indole moiety linked to an ethanamine functional group, characterized by substitution at the 1 and 4 positions of the indole ring. This unique substitution pattern significantly influences its biological activity and potential therapeutic applications.

The molecular formula of this compound is C12H16N2, with a molecular weight of 188.27 g/mol. The compound's structure allows it to mimic serotonin due to its structural similarity, which is pivotal for its interaction with various biological targets, particularly serotonin receptors such as 5-HT2A .

Interaction with Serotonin Receptors

Research indicates that this compound interacts primarily with serotonin receptors. Its psychedelic effects are attributed to this interaction, leading to altered neuronal activity and perception. Studies have demonstrated that compounds with similar structures exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Analogous compounds in the indole family have shown efficacy against various cancer cell lines. For instance, derivatives of indole have demonstrated cytotoxicity against human colon cancer cells (HCT116) and leukemia cell lines (P388) .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Variolin A | P388 | TBD |

| Meridianins | Various | Low μM |

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to modulate neuroinflammatory responses. Its interaction with the central nervous system suggests possible applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study evaluated the effects of various indole derivatives on cancer cell proliferation. Among these, a derivative similar to this compound exhibited potent antiproliferative activity against HeLa and MCF7 cells with IC50 values of 0.52 μM and 0.34 μM respectively. Mechanistic studies indicated that the compound induced apoptosis and arrested cells in the G2/M phase of the cell cycle .

Case Study 2: Serotonergic Activity

Another investigation focused on the serotonergic activity of N,N-DMT analogs. The study revealed that these compounds effectively activated serotonin receptors, leading to significant changes in neuronal firing patterns and behavioral responses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like substituted indoles. For example, hydroxybenzotriazole (HOBt) and carbodiimide (EDC) in dichloromethane facilitate amide bond formation between indole derivatives and carboxylic acids . Optimization involves adjusting stoichiometry, solvent polarity (e.g., anhydrous MeOH), and reaction time (e.g., 12 hours at room temperature). Purification via vacuum distillation or column chromatography improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole core and substituents. Key markers include aromatic protons (6.8–7.5 ppm) and methyl groups (2.1–2.5 ppm). Mass spectrometry (ESI or EI) validates molecular weight, while UV-vis spectroscopy identifies π-π* transitions in the indole ring .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Recrystallization in polar solvents (e.g., ethanol/water mixtures) and thin-layer chromatography (TLC) with iodine staining provide rapid purity checks. Mass spectrometry ensures no residual byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance receptor binding affinity of this compound derivatives?

- Methodological Answer : Introduce substituents at the indole 1- and 4-positions (e.g., halogens or alkyl groups) and evaluate their impact via competitive radioligand binding assays using 5-HT2A receptors. Compare binding constants (Ki) and use molecular docking to correlate substituent effects with receptor interactions .

Q. What strategies resolve contradictions in reported bioactivity data for indole-3-yl ethanamine derivatives across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., calcium flux assays vs. cAMP measurements). Control for variables like cell line specificity (HEK-293 vs. CHO cells) and buffer composition. Compare substituent effects (e.g., methyl vs. bromo groups) to isolate structural determinants of activity .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound?

- Methodological Answer : Use serotonin receptor-expressing cell lines (e.g., 5-HT2A in HEK-293) for calcium imaging or GTPγS binding. Validate assays with known agonists (e.g., LSD) and antagonists (e.g., ketanserin). Include negative controls (e.g., receptor knockout cells) to confirm specificity .

Q. How can computational approaches predict biological targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.